2,4-Dichloro-5-methylbenzonitrile
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Overview
Description
2,4-Dichloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method offers a higher yield at a lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . The reaction typically involves the use of a catalyst and occurs in the gas phase.
Another method involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This approach is economical and environmentally friendly, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound often relies on the catalytic ammoxidation of methyl aromatics. This process uses cheaper chlorotoluenes as starting materials and involves a simple, one-step reaction that yields high-purity products . The reaction is typically carried out at temperatures above 400°C.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation can yield compounds like carboxylic acids or aldehydes.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
2,4-Dichloro-5-methylbenzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and engineering plastics.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methylbenzonitrile depends on its specific applicationFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: Similar structure but lacks the methyl group.
2,5-Dichlorobenzonitrile: Chlorine atoms are positioned differently on the benzene ring.
2,4-Dichlorobenzenesulfonamide: Contains a sulfonamide group instead of a nitrile group.
Uniqueness
2,4-Dichloro-5-methylbenzonitrile is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2,4-dichloro-5-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCQRNEVFTAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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